molecular formula C21H24ClN3O2S2 B2661652 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217206-31-9

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2661652
CAS RN: 1217206-31-9
M. Wt: 450.01
InChI Key: RNQQDMSOGIVDMG-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O2S2 and its molecular weight is 450.01. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibitors and Solubility

One of the scientific applications of compounds structurally related to “(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” includes their use as tyrosine kinase inhibitors. Research has focused on derivatives like 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as potent inhibitors for the epidermal growth factor receptor (EGFR). These compounds, particularly those with solubility-enhancing substituents, have demonstrated significant irreversible inhibition of isolated EGFR, highlighting the importance of structural modifications for increased solubility and therapeutic efficacy in cancer treatments (Smaill et al., 2001).

Novel Synthesis Methods

The synthesis of related compounds has been explored through various innovative methods. For instance, the treatment of certain precursors with glacial acetic acid and thionyl chloride has led to the formation of new heterocyclic quinolinones. These methods provide efficient routes to synthesize compounds with potential biological activity, demonstrating the versatility of acrylamide derivatives in synthesizing new pharmaceutical agents (Abass et al., 2013).

Imaging Agents for Parkinson's Disease

Another significant application is in the development of potential PET imaging agents for Parkinson's disease. Compounds structurally similar to the target compound have been synthesized for imaging of the LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of these derivatives in neurodegenerative disease research. The synthesis of these compounds, such as [11C]HG-10-102-01, showcases the utility of acrylamide derivatives in developing diagnostic tools for challenging conditions (Wang et al., 2017).

Thiazol-4-ones Synthesis

The reactivity of methyl acrylate with arenediazonium salts in the presence of copper(II) acetate, leading to the formation of thiazol-4-ones, highlights another research avenue. These compounds, formed through reactions with morpholine or monosubstituted piperazines, underline the potential of acrylamide derivatives in synthesizing biologically active molecules (Obushak et al., 2007).

Antitumor Applications

Acrylamide derivatives have also been investigated for their potential in cancer therapy. For example, quinolinyl acrylate derivatives have shown efficacy against human prostate cancer cells in vitro and in vivo, indicating the therapeutic potential of these compounds in oncology. The ability to inhibit cancer cell viability, migration, and invasion, as well as to affect neoangiogenesis and clonogenic activity, demonstrates the broad spectrum of activities that these derivatives can exhibit (Rodrigues et al., 2012).

properties

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c1-16-4-2-6-18-20(16)22-21(28-18)24(10-9-23-11-13-26-14-12-23)19(25)8-7-17-5-3-15-27-17;/h2-8,15H,9-14H2,1H3;1H/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQQDMSOGIVDMG-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

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